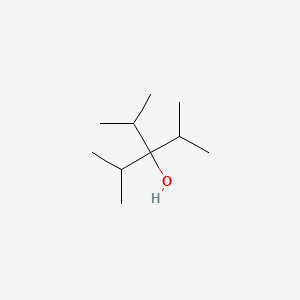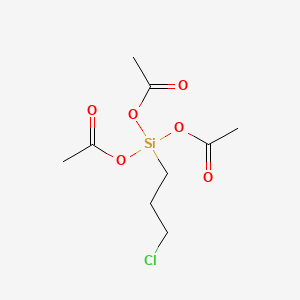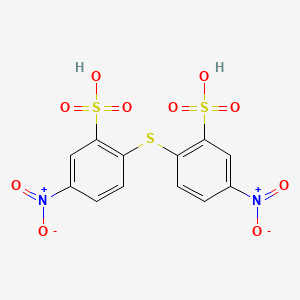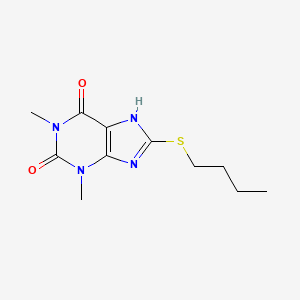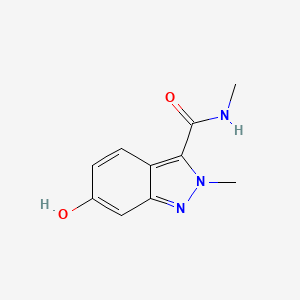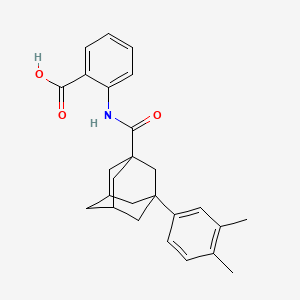
Benzoic acid, 2-(((3-(3,4-dimethylphenyl)tricyclo(3.3.1.1(sup 3,7))dec-1-yl)carbonyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is a complex organic compound featuring an adamantane core, a dimethylphenyl group, and a benzoic acid moiety. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by rearrangement reactions of tricyclodecane derivatives.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation, where the adamantane core is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Linkage: The adamantane derivative is then reacted with 2-aminobenzoic acid to form the amide bond, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the dimethylphenyl group.
Aplicaciones Científicas De Investigación
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Due to its structural similarity to other biologically active adamantane derivatives, it is studied for potential antiviral, anticancer, and neuroprotective properties.
Catalyst Development: The unique structure of the adamantane core makes it a candidate for developing new catalysts in organic synthesis.
Nanomaterials: Adamantane derivatives are explored for their use in creating novel nanomaterials with unique electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The dimethylphenyl and benzoic acid groups can further interact with specific molecular targets, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness: 2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is unique due to the specific combination of the adamantane core with the dimethylphenyl and benzoic acid groups. This combination may confer distinct biological activities and chemical reactivity compared to other adamantane derivatives.
Propiedades
Número CAS |
50741-83-8 |
|---|---|
Fórmula molecular |
C26H29NO3 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H29NO3/c1-16-7-8-20(9-17(16)2)25-11-18-10-19(12-25)14-26(13-18,15-25)24(30)27-22-6-4-3-5-21(22)23(28)29/h3-9,18-19H,10-15H2,1-2H3,(H,27,30)(H,28,29) |
Clave InChI |
DTADCQZFUVPRNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




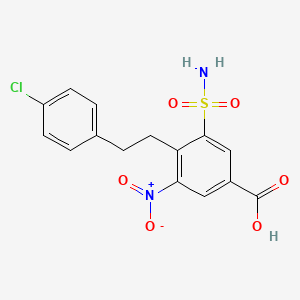

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

